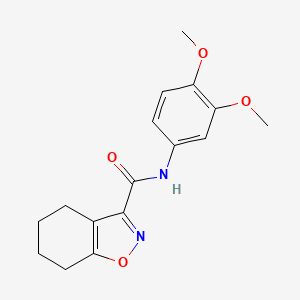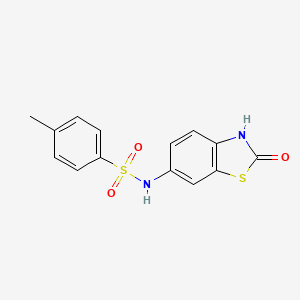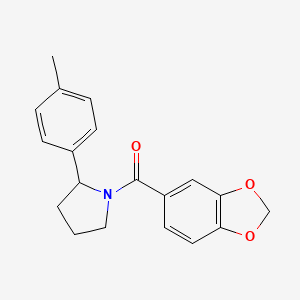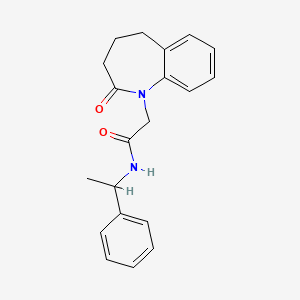
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various biological assays.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the body. For instance, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is attributed to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall. Moreover, it has been found to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine concentration in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its broad-spectrum biological activity. It has been found to have potent activity against various enzymes, cancer cell lines, and fungal pathogens. Moreover, it has been found to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the main limitations of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain biological assays.
未来方向
There are many potential future directions for N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine research. One potential direction is the development of novel drug candidates based on its chemical structure. Another potential direction is the investigation of its mechanism of action and its potential targets in the body. Moreover, further research is needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in combination therapy with other drugs should be explored. Finally, its potential use in other biomedical applications, such as antiviral and antibacterial therapy, should also be investigated.
合成方法
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine can be synthesized using various methods. One of the most popular methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of 2-chloroquinoline with 2-methoxyaniline and piperidine in the presence of a palladium catalyst and a base. The reaction yields N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine as the primary product.
科学研究应用
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has shown promising results in various biological assays. It has been found to have potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase that are involved in the pathogenesis of Alzheimer's disease. It has also shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have potent antifungal activity against Candida albicans, which is a common fungal pathogen.
属性
IUPAC Name |
N-(2-methoxyphenyl)-6-piperidin-1-ylsulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-20-8-4-3-7-19(20)23-21-12-9-16-15-17(10-11-18(16)22-21)28(25,26)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYRHRIMQKJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-6-(piperidine-1-sulfonyl)quinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)
![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)